molecular formula C12H15N B7903571 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine

1,2,3,6,7,8-Hexahydro-as-indacen-4-amine

Cat. No.: B7903571
M. Wt: 173.25 g/mol
InChI Key: IQEINQRHPWQUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6,7,8-Hexahydro-as-indacen-4-amine is an organic compound with the molecular formula C12H15N It is a derivative of indacene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine typically involves the hydrogenation of indacene derivatives. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective hydrogenation of the desired positions on the indacene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. The compound can be purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8-Hexahydro-as-indacen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Fully saturated indacene derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

1,2,3,6,7,8-Hexahydro-as-indacen-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of biological molecules. The compound’s polycyclic structure allows it to fit into hydrophobic pockets, potentially affecting protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Similar structure but differs in the position of hydrogenation.

    Indacene: The parent compound without hydrogenation.

    Hexahydroindacene derivatives: Various derivatives with different functional groups.

Uniqueness

1,2,3,6,7,8-Hexahydro-as-indacen-4-amine is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,2,3,6,7,8-hexahydro-as-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12-7-8-3-1-4-9(8)10-5-2-6-11(10)12/h7H,1-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEINQRHPWQUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C3CCCC3=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.